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molecular formula C5H3BrO3 B040272 5-Bromo-2-furoic acid CAS No. 585-70-6

5-Bromo-2-furoic acid

Cat. No. B040272
M. Wt: 190.98 g/mol
InChI Key: YVTQHZDUDUCGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04764522

Procedure details

21.0 g of 5-bromo-2-furancarboxylic acid were suspended in 650 ml of toluene and 40 ml of thionyl chloride and the suspension was heated to reflux for 2 hours. The reaction solution was thereafter concentrated, whereby 5-bromo-2-furancarboxylic acid chloride was obtained as the residue.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[O:6][C:5]([C:7]([Cl:12])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
650 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was thereafter concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(O1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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